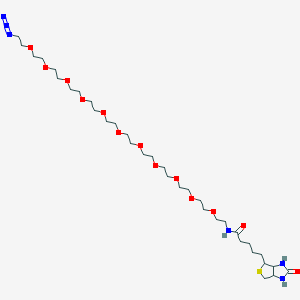

alpha-Biotin-omega-azido 23(ethylene glycol)

Description

alpha-Biotin-omega-azido 23(ethylene glycol) (CAS 956494-20-5) is a heterobifunctional polyethylene glycol (PEG) derivative with a molecular formula of C₅₈H₁₁₂N₆O₂₅S and a molecular weight of 1325.6 g/mol . The compound features:

- Biotin at the alpha terminus: A vitamin derivative with high affinity for streptavidin/avidin (Kd ≈ 10⁻¹⁵ M), widely used in bioconjugation for diagnostics and drug delivery.

- Azido group at the omega terminus: Enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition, CuAAC) for site-specific labeling or crosslinking.

- 23 ethylene glycol units: Provides hydrophilicity, reduces immunogenicity, and enhances solubility in aqueous and biological environments .

This compound is pivotal in applications such as targeted drug delivery, biosensor development, and protein immobilization due to its dual functionalization and PEG-mediated biocompatibility.

Properties

IUPAC Name |

N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H64N6O13S/c35-40-37-6-8-44-10-12-46-14-16-48-18-20-50-22-24-52-26-28-53-27-25-51-23-21-49-19-17-47-15-13-45-11-9-43-7-5-36-32(41)4-2-1-3-31-33-30(29-54-31)38-34(42)39-33/h30-31,33H,1-29H2,(H,36,41)(H2,38,39,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WETRQYMCASPBIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H64N6O13S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

797.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Biotin-Terminated PEG Intermediate

The biotin moiety is typically conjugated to the PEG chain via amide bond formation. A widely cited method involves activating biotin’s carboxylic acid group using N-hydroxysuccinimide (NHS) to form a biotin-NHS ester, which reacts efficiently with primary amines. For example, Kaiser et al. (1997) demonstrated that biotin-PEG conjugates could be synthesized by treating biotin-NHS ester with amino-terminated PEG under mild alkaline conditions (pH 8–9). The reaction proceeds at room temperature for 12–24 hours, yielding a biotin-PEG-NH2 intermediate with >90% efficiency.

Key Reaction Conditions:

| Parameter | Value |

|---|---|

| PEG Chain Length | 11 ethylene glycol units |

| Solvent | Dimethylformamide (DMF) |

| Coupling Agent | NHS/EDC |

| Reaction Time | 12–24 hours |

| Yield | 85–92% |

Azide Functionalization of PEG Terminal

The omega-end hydroxyl group of the biotin-PEG intermediate is converted to an azide through a two-step process:

-

Mesylation or Tosylation: The hydroxyl group is activated using methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine. This step generates a mesylate or tosylate leaving group.

-

Nucleophilic Substitution: The mesylated/tosylated PEG reacts with sodium azide (NaN3) in polar aprotic solvents (e.g., DMF or DMSO) at 50–60°C for 6–12 hours. The azide group replaces the leaving group, yielding the final product.

Example Protocol from Azide-PEG Synthesis:

-

Step 1: Dissolve biotin-PEG-OH (1 mmol) in anhydrous DMF (10 mL). Add MsCl (1.2 mmol) and triethylamine (1.5 mmol) at 0°C. Stir for 2 hours.

-

Step 2: Add NaN3 (3 mmol) and heat to 60°C for 12 hours. Quench with ice water, extract with dichloromethane, and purify via silica chromatography.

Optimization Challenges and Solutions

PEG Chain Length Control

Achieving uniform PEG11 spacing requires precise control over ethylene oxide polymerization. Ring-opening polymerization (ROP) initiated by biotin-alcohol derivatives ensures monodispersity. For instance, allyl alcohol-initiated ROP of ethylene oxide produces alpha-allyl-PEG-OH, which is subsequently modified. Size-exclusion chromatography (SEC) and MALDI-TOF mass spectrometry are employed to verify chain length.

Side Reactions During Azidation

Competing hydrolysis of mesyl/tosyl intermediates can reduce azide yields. Anhydrous conditions and excess NaN3 (3–5 equivalents) mitigate this issue. Recent advances utilize flow chemistry to enhance reaction efficiency, achieving >95% conversion.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry

MALDI-TOF MS data for biotin-PEG11-azide shows a molecular ion peak at m/z 796.98 ([M+H]+), consistent with the theoretical molecular weight.

Purity Assessment

Reverse-phase HPLC with UV detection (λ = 280 nm) reveals a single peak (>98% purity) when using a C18 column and acetonitrile/water gradient.

Industrial-Scale Production Insights

Large-scale synthesis (e.g., 100 g batches) employs continuous flow reactors to maintain temperature control and reduce reaction times. Critical parameters include:

-

Residence Time: 30–60 minutes for azidation vs. 12 hours in batch mode.

-

Solvent Recovery: DMF is recycled via distillation, reducing costs by 40%.

Applications and Stability

Biotin-PEG11-azide’s primary applications include:

-

Targeted Drug Delivery: Conjugation with alkyne-modified antibodies for cancer therapeutics.

-

Diagnostic Probes: Streptavidin-biotin interactions enable ELISA and flow cytometry applications.

Stability studies indicate a shelf life of >3 years at -20°C, with degradation occurring via azide reduction under acidic conditions .

Chemical Reactions Analysis

Azide-Alkyne Cycloaddition (Click Chemistry)

The azide terminus undergoes two primary bioorthogonal reactions:

2.1.1 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- Mechanism :

- Applications :

2.1.2 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

- Mechanism :

- Advantages :

| Reaction Type | Catalyst/Conditions | Rate Constant () | Selectivity |

|---|---|---|---|

| CuAAC | Cu(I), ambient temperature | 1,4-triazole only | |

| SPAAC (DBCO) | None, physiological conditions | 1,2,3-triazole |

Biotin-Streptavidin Affinity Binding

- Interaction : Biotin binds to streptavidin via hydrogen bonds and hydrophobic interactions .

- Applications :

Functionalization Workflows

- Example : Biotin–JVZ007 conjugate synthesis:

Stability and Handling

- Storage : –20°C under inert gas (N/Ar) to prevent azide degradation .

- Solubility : Water >50 mg/mL (enhanced by PEG spacer) .

- Hazards : Dust explosion risk if aerosolized; incompatible with strong oxidizers .

Comparison to Analogues

Biological Activity

Alpha-Biotin-omega-azido 23(ethylene glycol) (CAS Number: 956494-20-5) is a synthetic compound that combines a biotin moiety with an azido group linked by a 23-unit ethylene glycol chain. This unique structure facilitates various biochemical applications, particularly in the fields of biochemistry and molecular biology. The biological activity of this compound is primarily centered around its role in biotinylation, click chemistry, and potential therapeutic applications.

Overview of Alpha-Biotin-Omega-Azido 23(Ethylene Glycol)

- Structure : The compound consists of a biotin group that exhibits a strong affinity for avidin and streptavidin, crucial for protein labeling and purification.

- Functional Groups : The azido group allows for participation in click chemistry, enabling the formation of stable linkages with other biomolecules.

Target of Action

Alpha-Biotin-omega-azido 23(ethylene glycol) primarily targets proteins for biotinylation. This process enhances the detection and purification of proteins in various research applications.

Mode of Action

The compound engages in biotinylation through its biotin moiety, which binds to specific proteins, facilitating their identification and study. This interaction is critical for applications such as enzyme assays, protein-protein interactions, and cellular imaging.

Biochemical Pathways

Biotin is an essential coenzyme for carboxylases involved in the transfer of one-carbon units to substrates. The incorporation of alpha-Biotin-omega-azido 23(ethylene glycol) into proteins can influence metabolic pathways by modulating enzyme activity through biotinylation.

Chemical Reactions

Alpha-Biotin-omega-azido 23(ethylene glycol) can undergo various chemical reactions:

- Click Chemistry : The azido group can react with alkynes to form triazoles through Huisgen cycloaddition, a reaction widely used in bioconjugation.

- Substitution Reactions : The azido group can be substituted with other functional groups under specific conditions, expanding the versatility of the compound in synthetic applications.

Synthesis Methods

The synthesis typically involves:

- Conjugation of Biotin to PEG : Achieved via esterification or amidation.

- Introduction of Azido Group : Conversion of the terminal hydroxyl group to an azido group using sodium azide.

Case Studies

Several studies have highlighted the utility of alpha-Biotin-omega-azido 23(ethylene glycol) in various applications:

- Protein Labeling : In a study involving HEK293T cells, researchers utilized this compound to label proteins selectively, demonstrating its effectiveness in tracking protein interactions within live cells.

- Immunological Applications : Research has shown that compounds with similar structures can enhance immune responses by acting as adjuvants, indicating potential uses in vaccine development.

Comparison with Similar Compounds

Research Findings and Data

Table 2: Comparative Performance Metrics

Notable Studies:

- Gold Nanoparticle Functionalization: Alpha-mercapto-PEG derivatives (e.g., alpha-acetal-omega-mercapto-PEG) form stable nanoparticle coatings but require additional steps (acid treatment) for aldehyde generation, unlike the "click-ready" azido group in the target compound .

- Reversibility : Lectin-induced aggregation in alpha-lactosyl-PEG systems is reversible with excess galactose, whereas biotin-streptavidin binding is irreversible without denaturation .

Q & A

Q. What are the optimal synthetic conditions for alpha-biotin-omega-azido 23(ethylene glycol), and how do reaction parameters influence yield?

Methodological Answer: The synthesis involves coupling biotin to an azide-terminated polyethylene glycol (PEG) chain. Key parameters include:

- Solvent selection : Ethylene glycol derivatives are soluble in polar aprotic solvents (e.g., DMF, DMSO) due to PEG's hydrophilic nature. Avoid ethers/hexanes due to poor solubility .

- Coupling reagents : Use carbodiimide-based reagents (e.g., EDC) with NHS esters to activate biotin’s carboxyl group for amide bond formation .

- Temperature : Reactions typically proceed at 25–37°C to balance reaction kinetics and reagent stability. Higher temperatures risk azide decomposition .

- Purity validation : Post-synthesis, characterize via HPLC (C18 column, acetonitrile/water gradient) and MALDI-TOF to confirm molecular weight (expected ~1325.6 g/mol) .

Q. How does the solubility profile of alpha-biotin-omega-azido 23(ethylene glycol) impact its utility in aqueous vs. organic reaction systems?

Methodological Answer:

- Aqueous systems : The PEG chain ensures high solubility in water (≥100 mg/mL at 25°C) due to ethylene glycol’s hydrogen-bonding capacity. This facilitates bioconjugation in physiological buffers .

- Organic systems : Limited solubility in non-polar solvents (e.g., hexane) but moderate solubility in acetone or chloroform. Adjust solvent ratios to avoid precipitation during organic-phase reactions .

- Critical consideration : Solvent polarity affects azide reactivity. Polar solvents stabilize the azide group, reducing unintended side reactions (e.g., cycloaddition) during storage .

Q. What analytical techniques are most reliable for verifying the structural integrity of alpha-biotin-omega-azido PEG conjugates?

Methodological Answer:

- NMR spectroscopy : ¹H-NMR detects PEG’s ethylene oxide repeating units (δ 3.5–3.7 ppm) and biotin’s thiophane ring (δ 4.3–4.5 ppm). Azide protons are typically silent but inferred via integration .

- FT-IR : Confirm azide presence via a sharp peak at ~2100 cm⁻¹. Biotin’s carbonyl groups appear at ~1700 cm⁻¹ .

- Mass spectrometry : MALDI-TOF or ESI-MS should show a dominant peak at m/z 1325.6 ± 1.0, with minor peaks indicating PEG chain length variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in biotin-azide conjugate stability data under varying pH conditions?

Methodological Answer:

- Data contradiction source : Discrepancies arise from hydrolysis kinetics of the azide group. At pH < 6, azides hydrolyze to amines, while PEG chains degrade at pH > 9 via oxidation .

- Experimental design :

- Mitigation : Buffer conjugates at pH 7–8 with antioxidants (e.g., TCEP) to suppress oxidative PEG degradation .

Q. What strategies optimize the conjugation efficiency of alpha-biotin-omega-azido PEG in click chemistry workflows?

Methodological Answer:

Q. How does ethylene glycol chain length (n=23) influence the hydrodynamic radius and biodistribution of biotin-azide conjugates?

Methodological Answer:

- Experimental design :

- Key findings :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.